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Introduction

Allolactose, a (3-1,6-glycosidic isomer of lactose, is a key biological molecule primarily known
as the natural inducer of the lac operon in Escherichia coli and other bacteria. Its ability to
modulate gene expression makes it a valuable tool in molecular biology and biotechnology for
inducing protein expression in various expression systems. Furthermore, as a specific
galactooligosaccharide (GOS), allolactose is of interest in the fields of prebiotics and
functional foods. The in vitro enzymatic synthesis of allolactose offers a controlled and efficient
method for producing this important disaccharide for research and development purposes.

This document provides a detailed protocol for the enzymatic synthesis of allolactose from
lactose using (3-galactosidase, a readily available and well-characterized enzyme. The
synthesis relies on the transgalactosylation activity of 3-galactosidase, where the enzyme
transfers a galactose moiety from lactose to another sugar molecule, in this case, another
lactose molecule or glucose, to form allolactose.

Principle of the Method

The enzymatic synthesis of allolactose is achieved through the transgalactosylation reaction
catalyzed by B-galactosidase. In this reaction, lactose serves as the galactosyl donor. The [3-
galactosidase cleaves the [3-1,4-glycosidic bond in lactose, forming a covalent enzyme-
galactose intermediate. This intermediate can then react with an acceptor molecule. While
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water can act as the acceptor, leading to the hydrolysis of lactose into glucose and galactose,
at high substrate concentrations, another sugar molecule, such as glucose or another lactose
molecule, can act as the acceptor. When the galactose moiety is transferred to the 6-hydroxyl
group of a glucose molecule (either free or within a lactose molecule), allolactose (galactose-
B-1,6-glucose) is formed.

Materials and Reagents

e Enzyme: -galactosidase from Kluyveromyces lactis (e.g., Lactozym 3000 L HP G) or a
mutant E. coli B-galactosidase with high transgalactosylation activity.

e Substrate: D-(+)-Lactose monohydrate (high purity)
o Buffer components:
o Sodium phosphate monobasic (NaH2POa)
o Sodium phosphate dibasic (NazHPOa)
o Reaction termination: Sodium carbonate (NazCOs) or heat inactivation.
e Analytical Standards:

Allolactose

o

o

Lactose

Glucose

[¢]

Galactose

[¢]

» High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection
(HPAEC-PAD) system

 Purification equipment:

o Activated charcoal
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o Chromatography columns (e.g., size-exclusion or ion-exchange)
o Lyophilizer

Experimental Protocols

Preparation of Reagents
e Phosphate Buffer (0.1 M, pH 6.5):

o Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic.

o To prepare 100 mL of the buffer, mix the monobasic and dibasic solutions in the
appropriate ratio to achieve a pH of 6.5. The exact volumes can be determined using the
Henderson-Hasselbalch equation or a pH meter during titration.

o Verify the final pH with a calibrated pH meter.
e Lactose Solution (500 mg/mL):
o Weigh the required amount of lactose monohydrate.

o In a suitable container, dissolve the lactose in the prepared 0.1 M phosphate buffer (pH
6.5) to a final concentration of 500 mg/mL. Note that the final reaction concentration will be
250 mg/mL.

o Gently heat and stir the solution to ensure complete dissolution.
o Allow the solution to cool to the reaction temperature (50 °C).
o [B-Galactosidase Solution:

o Prepare a stock solution of 3-galactosidase in 0.1 M phosphate buffer (pH 6.5). The
concentration will depend on the specific activity of the enzyme preparation.

o The final concentration in the reaction mixture should be 3 U/mL. One unit (U) of 3-
galactosidase activity is typically defined as the amount of enzyme that hydrolyzes 1.0
pumole of o-nitrophenyl-B-D-galactopyranoside (ONPG) per minute at a specific pH and
temperature.
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Enzymatic Synthesis of Allolactose

Pre-heat the prepared 500 mg/mL lactose solution to 50 °C in a temperature-controlled water

bath or incubator.

To initiate the reaction, add an equal volume of the 3-galactosidase solution (pre-warmed to
50 °C) to the lactose solution to achieve a final lactose concentration of 250 mg/mL and a

final enzyme concentration of 3 U/mL.
Incubate the reaction mixture at 50 °C with gentle agitation for 300 minutes.
To terminate the reaction, either:

o Heat inactivation: Place the reaction vessel in a boiling water bath for 10 minutes to
denature the enzyme.

o Chemical inactivation: Add 1 M sodium carbonate to raise the pH to a level that inactivates
the enzyme (e.g., pH > 9).

After termination, centrifuge the mixture to pellet any precipitated enzyme or other solids.

Collect the supernatant for analysis and purification.

Analysis of Reaction Products by HPAEC-PAD

The composition of the reaction mixture (allolactose, lactose, glucose, and galactose) can be

analyzed by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric
Detection (HPAEC-PAD).

o Sample Preparation: Dilute the supernatant from the reaction mixture with deionized water to

a suitable concentration for HPAEC-PAD analysis. A 1:1000 dilution is a good starting point.

e Chromatographic Conditions (Example):

o Column: A suitable anion-exchange column for carbohydrate analysis (e.g., Dionex
CarboPac™ series).
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o Mobile Phase: An isocratic or gradient elution using a sodium hydroxide (NaOH) solution
(e.g., 12-23 mM NaOH).

o Flow Rate: 0.5 - 1.0 mL/min.

o Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

e Quantification: Create a standard curve using known concentrations of allolactose, lactose,
glucose, and galactose standards to quantify the amount of each sugar in the reaction
mixture.

Purification of Allolactose

The purification of allolactose from the reaction mixture, which contains a high concentration
of unreacted lactose and other monosaccharides, can be challenging. A multi-step approach is
often necessary.

¢ Removal of Monosaccharides:

o Yeast Fermentation: Utilize a yeast strain (e.g., Saccharomyces cerevisiae) that selectively
consumes glucose and galactose but not allolactose or lactose.

o Separation of Allolactose from Lactose:

o Activated Charcoal Chromatography: This method takes advantage of the differential
adsorption of di- and trisaccharides to activated carbon. A stepwise elution with increasing
concentrations of ethanol can be used to separate allolactose from lactose.

o Size-Exclusion Chromatography (SEC): While challenging due to the similar molecular
weights of allolactose and lactose, SEC with a suitable resin may provide some
separation.

o Simulated Moving Bed (SMB) Chromatography: For larger-scale purification, SMB
chromatography is an efficient continuous separation technique.

» Final Purification and Desalting: The fractions containing purified allolactose can be
desalted using techniques like dialysis or further chromatographic steps.
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e **Lyophilization

 To cite this document: BenchChem. [Application Notes and Protocols for the In Vitro
Enzymatic Synthesis of Allolactose]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8034509#protocol-for-the-in-vitro-enzymatic-
synthesis-of-allolactose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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